- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition, Angewandte Chemie, 2023, 62(9),

Cas no 935-07-9 (Acetaldehyde,2-phenylhydrazone)

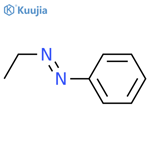

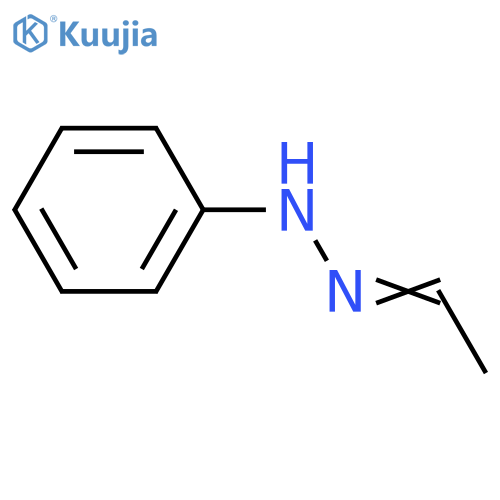

935-07-9 structure

Nom du produit:Acetaldehyde,2-phenylhydrazone

Numéro CAS:935-07-9

Le MF:C8H10N2

Mégawatts:134.178401470184

CID:809122

Acetaldehyde,2-phenylhydrazone Propriétés chimiques et physiques

Nom et identifiant

-

- Acetaldehyde,2-phenylhydrazone

- N-[(E)-ethylideneamino]aniline

- Acetaldehyde, phenylhydrazone (6CI, 7CI, 8CI, 9CI)

- NSC 65258

-

- Piscine à noyau: 1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3

- La clé Inchi: KURBTRNHGDQKOS-UHFFFAOYSA-N

- Sourire: N(NC1C=CC=CC=1)=CC

Propriétés expérimentales

- Dense: 1.0698 (rough estimate)

- Point de fusion: 99.5°C

- Point d'ébullition: 237.3°C (rough estimate)

- Indice de réfraction: 1.5579 (estimate)

Acetaldehyde,2-phenylhydrazone Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Diethyl ether ; 0 °C; 1.5 h, 0 °C

Référence

Méthode de production 2

Méthode de production 3

Conditions de réaction

1.1 Solvents: Toluene

Référence

- Synthesis of indomethacin analogues for evaluation as modulators of MRP activity, Bioorganic & Medicinal Chemistry, 2001, 9(3), 745-762

Méthode de production 4

Conditions de réaction

1.1 Solvents: Methanol ; rt; 2 h, rt

Référence

- Nitrogen heterocyclic structure-based organic light emitting nitrogen free radical molecule and preparation method thereof, China, , ,

Méthode de production 5

Conditions de réaction

Référence

- 1-Acylindoles. III. Novel synthesis of 9-acyltetrahydrocrbazole and 5-acyl-p-carboline derivatives, Journal of Organic Chemistry, 1967, 32(11), 3693-5

Méthode de production 6

Conditions de réaction

1.1 Catalysts: Acetic acid Solvents: Ethanol ; 8 h, 100 °C

Référence

- Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors, Journal of Medicinal Chemistry, 2021, 64(19), 14895-14911

Méthode de production 7

Conditions de réaction

Référence

- Preparation of phenylazoxime compounds as agrochemical fungicides, European Patent Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Solvents: Ethanol ; 6 h, reflux

Référence

- The use of enaminones and enamines as effective synthons for MSA-catalyzed regioselective synthesis of 1,3,4-tri- and 1,3,4,5-tetrasubstituted pyrazoles, New Journal of Chemistry, 2019, 43(41), 16131-16137

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium periodate

Référence

- Oxidation reaction of phenylhydrazine with sodium periodate. II. Oxidation of phenylhydrazine with sodium periodate in the presence of primary and secondary aliphatic alcohols, Nippon Kagaku Kaishi, 1988, (3), 294-8

Méthode de production 10

Conditions de réaction

Référence

- Preparation of phenylazoaldoximes and analogs as agrochemical fungicides, European Patent Organization, , ,

Méthode de production 11

Conditions de réaction

Référence

- Synthesis of acetaldehyde phenylhydrazone by chloramine method, Tekhnol. Poluch. Gidrazin. Soed. NPO "Gos. In-t Prikl. Khimii", 1991, 30, 30-2

Méthode de production 12

Méthode de production 13

Conditions de réaction

1.1 Catalysts: Carbon (oxidized) Solvents: Ethanol ; 90 min, 80 °C

Référence

- Oxidized single-walled carbon nanotubes (SWCNTs-COOH) as a new catalyst for the protection of carbonyl groups as hydrazones, South African Journal of Chemistry, 2013, 66, 279-281

Méthode de production 14

Méthode de production 15

Conditions de réaction

1.1 Reagents: Periodic acid (H5IO6), sodium salt (1:2) Solvents: Diethyl ether

Référence

- Oxidation reaction of phenylhydrazine with sodium periodate. I. Oxidation reaction of phenylhydrazine with sodium periodate in various ethers, Nippon Kagaku Kaishi, 1986, (8), 1102-6

Acetaldehyde,2-phenylhydrazone Raw materials

Acetaldehyde,2-phenylhydrazone Preparation Products

Acetaldehyde,2-phenylhydrazone Littérature connexe

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

935-07-9 (Acetaldehyde,2-phenylhydrazone) Produits connexes

- 103-02-6(1-Phenyl-2-(propan-2-ylidene)hydrazine)

- 893936-86-2(methyl 4-(2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate)

- 1004991-91-6(4-Chloro-1H-pyrazolo3,4-d-pyrimidine-3-carbonitrile)

- 301220-36-0(3-(piperidin-4-yl)-3H-imidazo4,5-bpyridine)

- 1849355-75-4(4-(Iodomethyl)cyclohexan-1-ol)

- 257925-66-9(D-Glucopyranose,4,6-O-(phenylmethylene)-, triacetate (9CI))

- 946322-80-1(2,6-difluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide)

- 1822852-24-3(3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene)

- 923192-95-4(N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide)

- 2228934-46-9(2,2,2-trifluoro-1-(1H-indazol-3-yl)ethan-1-ol)

Fournisseurs recommandés

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Synrise Material Co. Ltd.

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Taian Jiayue Biochemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif